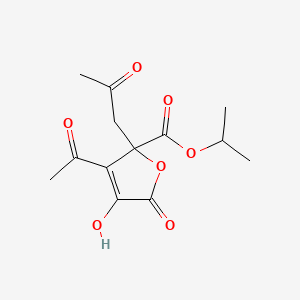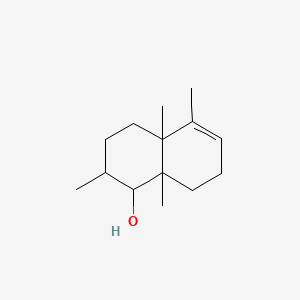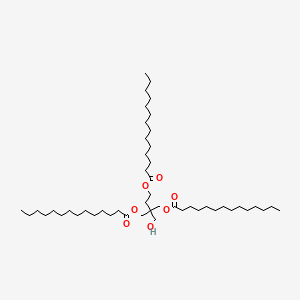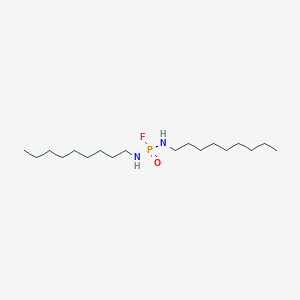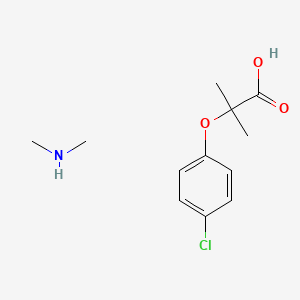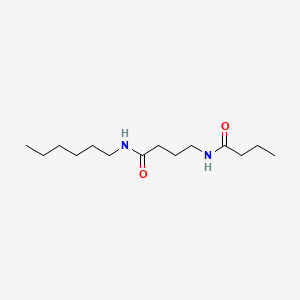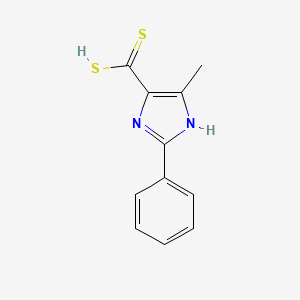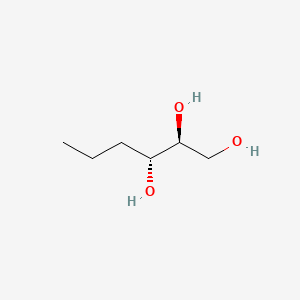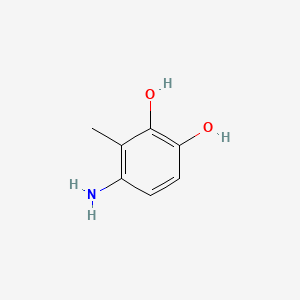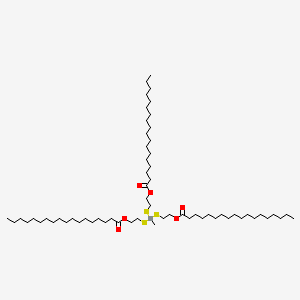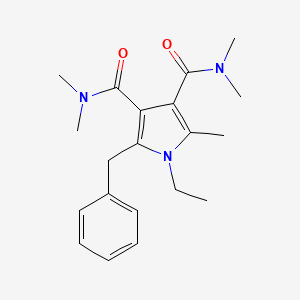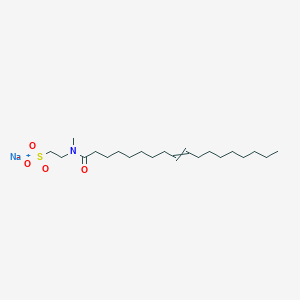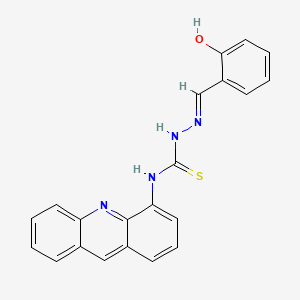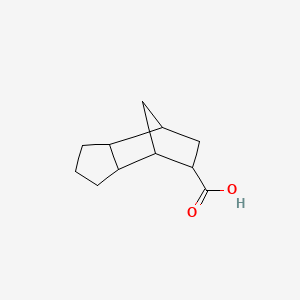![molecular formula C10H14O2 B12680722 Spiro[4.5]decane-1,4-dione CAS No. 39984-92-4](/img/structure/B12680722.png)
Spiro[4.5]decane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]decane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Spiro[4.5]decane-1,4-dione involves the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of boron trifluoride etherate and trifluoroacetic acid. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) and then warmed to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic diketones.
Reduction: Reduction reactions can convert the diketone groups into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic diketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]decane-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of materials with unique structural properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Spiro[4.5]decane-1,4-dione, particularly in its role as a prolyl hydroxylase inhibitor, involves binding to the active site of the enzyme and competing with the natural substrate, 2-oxoglutarate. This inhibition prevents the hydroxylation of hypoxia-inducible factor alpha subunits, leading to their stabilization and activation of downstream genes involved in the hypoxic response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
Spiro[4.5]decane-1,4-dione is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable template for designing selective enzyme inhibitors and other bioactive molecules .
Eigenschaften
CAS-Nummer |
39984-92-4 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
spiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h1-7H2 |
InChI-Schlüssel |
QMNFMSMVFOZHBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


